N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
The compound N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that is presumed to have a complex structure involving a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. This core is a fused ring system that combines the structural features of thiophene, triazole, and pyrimidine rings. The compound also contains a phenylsulfonyl group and an ethylphenyl moiety, which are likely to influence its chemical reactivity and physical properties.
Synthesis Analysis
While the specific synthesis of N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is not detailed in the provided papers, similar compounds have been synthesized through cyclization reactions and heterocyclization processes. For example, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, involved cyclization of a thiosemicarbazide derivative in the presence of a nickel(II) nitrate catalyst . Another related compound, pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, was prepared through a multistep heterocyclization process . These methods may provide insights into potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of multiple aromatic systems that can engage in π-stacking interactions, as observed in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These interactions can significantly influence the molecular conformation and stability of the crystal lattice. The presence of hydrogen bonding, such as N—H∙∙∙N bonds, can also contribute to the solid-state structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve reactions at the various functional groups present in the molecule. The phenylsulfonyl group could be a site for nucleophilic substitution reactions, while the aromatic rings could participate in electrophilic substitution. The heterocyclic core may also undergo reactions typical of triazoles and pyrimidines, such as ring-opening or substitution at the nitrogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine would be influenced by its molecular structure. The presence of aromatic rings suggests that the compound would exhibit significant π-π interactions, which could affect its solubility and melting point. The compound's ability to form hydrogen bonds could also influence its solubility in polar solvents and its boiling point. The electronic properties of the fused ring system and the substituents would determine its UV-Vis absorption and potential fluorescence properties.
Scientific Research Applications
Selective Serotonin Receptor Antagonism
A study conducted by Ivachtchenko et al. (2010) synthesized and evaluated a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for their binding affinity and inhibitory activity on serotonin 5-HT6 receptors. These compounds, including structural analogs of N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, demonstrated potent and selective antagonism towards 5-HT6 receptors, highlighting their potential for therapeutic applications in neurological disorders. The most active compounds in functional assays displayed IC50 values in the nanomolar range, indicating their efficacy in inhibiting serotonin-mediated cellular responses (Ivachtchenko et al., 2010).
Antimicrobial Activity
Mittal et al. (2011) explored the synthesis, characterization, and biological activity of several new substituted tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds exhibited significant antibacterial and antifungal activities against a range of pathogens, suggesting the broad antimicrobial potential of N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine and its derivatives. The structural features of these compounds contribute to their antimicrobial efficacy, with potential applications in developing new therapeutic agents against resistant microbial strains (Mittal et al., 2011).
Antituberculous Agents
In research on novel compounds for combating tuberculosis, Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, including those related to N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine. These compounds were evaluated for tuberculostatic activity, revealing that certain derivatives possess promising antituberculous properties. The study provides insight into the potential of these compounds as the basis for developing new antituberculous agents, emphasizing the significance of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin scaffold in medicinal chemistry (Titova et al., 2019).
properties
IUPAC Name |
10-(benzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-2-14-8-10-15(11-9-14)22-19-18-17(12-13-29-18)26-20(23-19)21(24-25-26)30(27,28)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRTXJGYIXYOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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